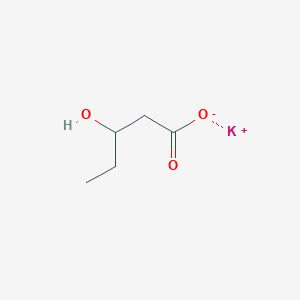
4-Methyl-3-(pyrrolidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(pyrrolidin-2-yl)phenol is a chemical compound that features a phenolic structure with a pyrrolidine ring attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(pyrrolidin-2-yl)phenol typically involves the formation of the pyrrolidine ring followed by its attachment to the phenolic structure. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenol with a suitable pyrrolidine precursor in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-(pyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the pyrrolidine ring or the phenolic group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene or pyrrolidine rings .
Aplicaciones Científicas De Investigación
4-Methyl-3-(pyrrolidin-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, while the pyrrolidine ring can influence the compound’s binding affinity and specificity. These interactions can modulate various biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylphenol: Lacks the pyrrolidine ring, resulting in different chemical properties and applications.
3-(Pyrrolidin-2-yl)phenol: Similar structure but without the methyl group, affecting its reactivity and biological activity.
Pyrrolidine: A simpler structure that serves as a precursor in the synthesis of more complex compounds.
Uniqueness
4-Methyl-3-(pyrrolidin-2-yl)phenol is unique due to the combination of the phenolic group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
4-methyl-3-pyrrolidin-2-ylphenol |
InChI |
InChI=1S/C11H15NO/c1-8-4-5-9(13)7-10(8)11-3-2-6-12-11/h4-5,7,11-13H,2-3,6H2,1H3 |
Clave InChI |
MLKSKARFCGXILH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)O)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one](/img/structure/B13126452.png)






![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)





